LogP Comparison: 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole vs. its Chloro Analog
The target compound demonstrates a significantly higher calculated lipophilicity compared to its direct chloro analog. The LogP value for 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is 4.55, which is 0.77 units higher than the LogP of 3.78 for 3-(4-chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole [1]. This difference is attributed to the increased hydrophobicity of the bromine substituent. This quantitative difference in LogP suggests that the bromo compound would partition into non-polar environments more readily than its chloro counterpart, which can be a critical selection factor in designing compounds for specific permeability or binding characteristics.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.55 |
| Comparator Or Baseline | 3-(4-chlorophenyl)-5-cyclohexyl-1,2,4-oxadiazole: 3.78 |
| Quantified Difference | Δ LogP = +0.77 |
| Conditions | Calculated property, not experimentally determined. |
Why This Matters
Lipophilicity is a key determinant of ADME properties, including solubility and membrane permeability; a 0.77 LogP difference can translate into a significant (>5-fold) change in distribution coefficients, making this a critical selection parameter.
- [1] ChemSrc. 3-(4-溴苯基)-5-环己基-1,2,4-噁二唑 (CAS 443106-68-1). Chemical Properties Data. Accessed 2026. View Source
